molecular formula C21H16ClF2N5O2 B2994580 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide CAS No. 921889-14-7

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide

Cat. No.: B2994580
CAS No.: 921889-14-7
M. Wt: 443.84
InChI Key: YKBFFIXMWVTYOC-UHFFFAOYSA-N
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Description

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H16ClF2N5O2 and its molecular weight is 443.84. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the serine/threonine protein kinase B (PKB, also known as Akt) . PKB plays a crucial role in signaling within cells, promoting both cell proliferation and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the active site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s inhibition of PKB disrupts this pathway, leading to reduced cell proliferation and survival .

Pharmacokinetics

Its lipophilic substitution has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of pkb over the closely related kinase pka . This suggests that the compound may have good bioavailability and selectivity.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the phosphorylation of several enzyme or transcription factor substrates, leading to reduced cell proliferation and survival . This could potentially be beneficial in the treatment of diseases characterized by unregulated cell growth, such as cancer.

Properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF2N5O2/c22-15-3-1-2-13(8-15)11-28-12-26-19-16(21(28)31)10-27-29(19)7-6-25-20(30)14-4-5-17(23)18(24)9-14/h1-5,8-10,12H,6-7,11H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBFFIXMWVTYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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